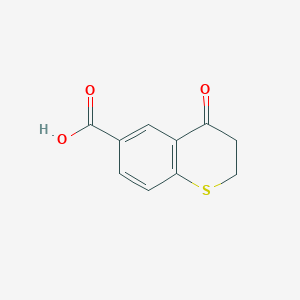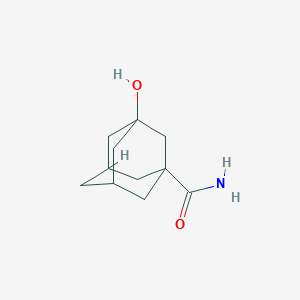
3-Hydroxyadamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyadamantane-1-carboxamide is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 . It is used extensively in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of 1,3-dehydroadamantane and its derivatives. These compounds are capable of restoring the adamantane structure in their reactions .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography. This technique allows researchers to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Physical and Chemical Properties Analysis
This compound has a boiling point of 394.6±21.0 °C (Predicted), a density of 1.352±0.06 g/cm3 (Predicted), and a pKa of 14.87±0.40 (Predicted) .Applications De Recherche Scientifique
Polyhydroxyalkanoates as Tissue Engineering Materials Polyhydroxyalkanoates (PHA) are polyesters produced by microorganisms under unbalanced growth conditions, finding applications in both conventional medical devices and tissue engineering. PHA, including poly 3-hydroxybutyrate (PHB) and its copolymers, are used in developing devices such as sutures, repair devices, cardiovascular patches, and wound dressings due to their biodegradability, thermoprocessability, and desirable mechanical properties. The adaptability of PHA compositions allows for favorable biocompatibility and degradation times, making it a promising material for future medical applications (Chen & Wu, 2005).
3-Hydroxypropionic Acid Production Optimization In the realm of metabolic engineering, the production of 3-hydroxypropionic acid (3-HP) from glycerol, a by-product of biodiesel production, has been explored for its potential as a renewable-based platform chemical. By optimizing the glycerol metabolism in Escherichia coli, including the removal of genes involved in by-product formation and enhancing glycerol kinase expression, researchers achieved a significant increase in 3-HP production. The optimization efforts not only improved the glycerol utilization rate but also led to higher 3-HP titer and yield, showcasing the effectiveness of metabolic engineering strategies in enhancing the production of valuable chemicals from renewable resources (Jung et al., 2014).
Flocculation for Heavy Metal Removal The use of carboxymethyl chitosan (CMCTS) modified to form a dual-functional MACA copolymer demonstrates significant potential in treating heavy metal-contaminated wastewater. By optimizing flocculation conditions, the MACA copolymer achieves high removal efficiencies for heavy metals, offering an effective method for wastewater treatment. This innovation not only enriches the knowledge base around flocculation processes but also provides practical guidance for controlling flocculation parameters in environmental engineering applications (Sun et al., 2020).
Safety and Hazards
The safety data sheet for a similar compound, 3-Hydroxyadamantane-1-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle 3-Hydroxyadamantane-1-carboxamide with care, using appropriate personal protective equipment.
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and proteins
Mode of Action
It is suggested that similar compounds interact with their targets through hydrogen bonding . The specific interactions of 3-Hydroxyadamantane-1-carboxamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds are known to influence various metabolic pathways
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly impact the action of similar compounds
Propriétés
IUPAC Name |
3-hydroxyadamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJBRFXBZFKQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)
![1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B2706840.png)
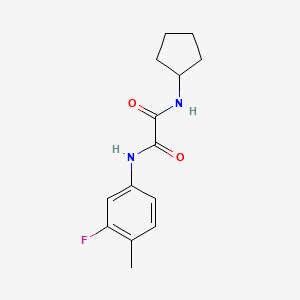
![(5R,8S)-N-(thiophen-2-ylmethyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2706843.png)
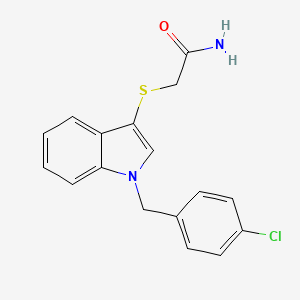
![2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2706846.png)
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)

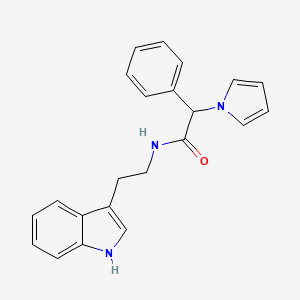
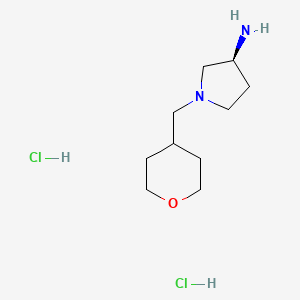
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)
